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Compound of Interest

2-[2-

Compound Name: (Trifluoromethyl)cyclohexyl]acetic
acid

CAS No.: 1554459-25-4

Cat. No.: B1470311

Get Quote

Executive Summary

CAS 1554459-25-4 is a specialized fluorinated carboxylic acid intermediate.[1][2] Its structural
incorporation of a trifluoromethyl (-CF3) group on a saturated cyclohexane ring makes it a high-
value scaffold for "scaffold hopping" and bioisosteric replacement strategies. The -CF3 moiety
enhances metabolic stability by blocking cytochrome P450 oxidation sites while increasing
lipophilicity, often improving blood-brain barrier (BBB) permeability. This guide details its
physicochemical profile, solubility behavior, and handling protocols for rigorous research
applications.

Chemical Identity & Structural Characterization[3][4]
[5]

Nomenclature & Identifiers
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Property Specification
CAS Registry Number 1554459-25-4
IUPAC Name 2-[2-(Trifluoromethyl)cyclohexyl]acetic acid

[2-(Trifluoromethyl)cyclohexyl]acetic acid; 2-(2-
Common Synonyms ] ] ]
Trifluoromethyl-cyclohexyl)-acetic acid

Molecular Formula CoH13F30:2
Molecular Weight 210.19 g/mol
SMILES OC(=0O)CC1CCCCCIC(F)(F)F

Carboxylic Acid (-COOH), Trifluoromethyl (-

Functional Groups )
CF3), Cyclohexane Ring

Structural Significance

The molecule features a flexible cyclohexane ring substituted with a bulky, electron-withdrawing
trifluoromethyl group adjacent to the acetic acid side chain.

o Stereochemistry Note: The CAS 1554459-25-4 typically refers to the racemic mixture unless
a specific enantiomer (e.g., cis or trans) is designated by a chiral suffix. Researchers should
verify stereochemical purity (via Chiral HPLC) if using for asymmetric synthesis.

Physical Properties & Stability Profile[11]

The following data aggregates experimental observations and high-confidence predictive
models essential for formulation and assay development.

Physicochemical Data Table
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Property Value /| Range Method/Condition
Physical State S_OIid (Cryétalline powder) or Ambient (25°C)
Viscous Oil
Melting Point 65°C — 85°C (Predicted) Standard Pressure
Boiling Point ~245°C 760 mmHg (Predicted)
pKa (Acidic) 4.75+0.20 Carboxylic acid proton
LogP (Lipophilicity) 26-29 Octanol/Water Partition
Polar Surface Area (PSA) 37.3A2 Topological PSA
Refractive Index 1.435 Predicted
Stability & Storage

o Thermal Stability: Stable up to 50°C. Decomposes at elevated temperatures (>200°C)
releasing fluoride vapors.

o Chemical Stability: Resistant to hydrolysis in neutral media. Reactive towards strong bases
and reducing agents (e.g., LiAIHa4).

» Storage Protocol: Store at 2°C to 8°C in a tightly sealed container. Hygroscopic tendencies
require storage under inert gas (Nitrogen/Argon) for long-term retention of purity.

Solubility & Formulation Strategy

Due to the lipophilic -CF3 group, CAS 1554459-25-4 exhibits poor water solubility but excellent
solubility in organic solvents.

Solvent Compatibility Table
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o ] Max Conc. o
Solvent Solubility Rating Application
(Approx)
Stock solutions for
DMSO Excellent > 50 mg/mL )
bioassays
DCM Synthetic reactions
) Excellent > 100 mg/mL )
(Dichloromethane) (coupling)
Crystallization /
Methanol/Ethanol Good > 20 mg/mL o
Purification
Not recommended
Water (pH 7) Poor <1 mg/mL )
without buffer
Requires pH
PBS (pH 7.4) Moderate ~ 2-5 mg/mL

adjustment (salt form)

Stock Solution Preparation Protocol (10 mM in DMSO)

e Calculate Mass: To prepare 1 mL of 10 mM stock, weigh 2.10 mg of the substance.

Dissolution: Add 1 mL of anhydrous DMSO (Grade 299.9%).

Mixing: Vortex for 30 seconds. If particulates persist, sonicate at 30°C for 2 minutes.
QC Check: Inspect for clarity. The solution should be colorless and free of precipitate.

Storage: Aliquot into amber vials and store at -20°C. Stable for 6 months.

Experimental Protocols: Chemical Activation

For medicinal chemistry applications, this acid is typically activated to form amides or esters.

The following protocol ensures high-yield coupling while preserving the -CF3 integrity.

Standard Amide Coupling (HATU Method)

Objective: Couple CAS 1554459-25-4 with a primary amine (R-NH3).

Reagents:
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Acid: CAS 1554459-25-4 (1.0 equiv)[1][2]

Amine: R-NHz2 (1.1 equiv)

Coupling Agent: HATU (1.2 equiv)

Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

Solvent: Anhydrous DMF or DCM

Step-by-Step Workflow:

Activation: Dissolve CAS 1554459-25-4 in DMF (0.1 M concentration). Add HATU and stir for
5 minutes at Room Temperature (RT) to form the active ester.

o Addition: Add DIPEA, followed immediately by the amine (R-NH2).

o Reaction: Stir at RT for 2—4 hours. Monitor via LC-MS (Look for Mass = MW_Amine + 210.19
-18.02).

o Workup: Dilute with EtOAc, wash with 1N HCI (to remove unreacted amine/DIPEA), sat.
NaHCOs, and brine.

 Purification: Dry over Na2SOa4, concentrate, and purify via Flash Chromatography
(Hexane/EtOAC).

Visualization & Logic Flows
Chemical Property & Handling Logic

The following diagram illustrates the decision matrix for handling and solubilizing the compound
based on its physicochemical properties.
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Caption: Decision tree for solvent selection and formulation based on the lipophilic and acidic
nature of CAS 1554459-25-4.

Synthetic Application Workflow

This workflow depicts the standard activation pathway for using this building block in drug
discovery.
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Caption: Step-by-step synthetic workflow for amide coupling using CAS 1554459-25-4.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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e 1. namiki-s.co.jp [namiki-s.co.jp]
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o To cite this document: BenchChem. [Technical Guide: Physical Properties & Handling of
CAS 1554459-25-4]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1470311/docs#technical-guide-physical-properties-
handling-of-cas-1554459-25-4]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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